N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : Molecular ion peak at m/z 309.4 [M+H]⁺.
- Fragmentation patterns include loss of the ethylsulfonyl group (-123 Da) and cleavage of the carboxamide bond.
Comparative Structural Analysis with Related Thiadiazole Derivatives
Key Observations :
- Substituent Effects : Ethylsulfonyl groups enhance metabolic stability compared to sulfamoyl analogs.
- Core Heterocycle : Thiadiazoles (vs. thiazoles) exhibit stronger π-π stacking with biological targets.
- Bioactivity Correlation : Bulkier substituents (e.g., chlorophenoxy) reduce solubility but improve target affinity.
Properties
Molecular Formula |
C9H9N3O4S2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H9N3O4S2/c1-2-18(14,15)9-12-11-8(17-9)10-7(13)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,10,11,13) |
InChI Key |
BOFZXNNKCVGAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Core Thiadiazole Synthesis
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or hydrazines with electrophilic reagents. For ethylsulfonyl substitution at position 5, two approaches are feasible:
Approach 1: Direct Sulfonylation
Approach 2: Stepwise Thiadiazole Assembly
-
Thiadiazole formation : React thiosemicarbazide with ethylsulfonyl chloride under basic conditions to form the 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-thiol intermediate.
-
Thiol oxidation : Convert the thiol group to a sulfonic acid or sulfonamide using oxidizing agents like H₂O₂ or m-CPBA.
Amide Bond Formation
The furan-2-carboxamide moiety is introduced via coupling reactions.
Acid Chloride Activation
-
Reagents : Furan-2-carboxylic acid, thionyl chloride (SOCl₂).
-
Conditions : Reflux in toluene or dichloromethane to generate the acid chloride.
-
Subsequent Reaction : The acid chloride reacts with 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine in anhydrous solvents (e.g., THF, DCM) with a base like pyridine.
Coupling Agents
-
Reagents : EDC/HOBt or DCC/DMAP.
-
Advantage : Milder conditions and higher yields compared to acid chlorides.
Reaction Optimization and Challenges
Analytical Characterization
Key spectroscopic data for analogous compounds (e.g., N-(thiazol-2-yl)furan-2-carboxamide) include:
| Technique | Observed Signals (Example) |
|---|---|
| ¹H NMR | - Furan protons: δ 6.5–7.8 ppm |
| - Thiadiazole NH: δ 8.1–9.5 ppm | |
| IR | - C=O stretch: ~1680 cm⁻¹ |
| - S=O (sulfonyl): ~1325–1350 cm⁻¹ | |
| HRMS | [M+H]⁺ calculated vs. observed |
Case Studies from Analogous Syntheses
Thiadiazole Sulfonylation
A study on 5-(4-fluorobenzylsulfonyl)-1,3,4-thiadiazole derivatives achieved 60–75% yields using ethylsulfonyl chloride in DMF with K₂CO₃.
Furan Carboxamide Coupling
N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide was synthesized in 85% yield via EDC-mediated coupling in DCM.
Mechanistic Insights
Sulfonylation Mechanism
Amide Bond Formation
-
Acid Chloride Pathway : Furan-2-carboxylic acid reacts with SOCl₂ to form an acyl chloride, which then reacts with the amine.
-
Coupling Agent Pathway : EDC activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine.
| Challenge | Mitigation Strategy |
|---|---|
| Low solubility | Use DMF or DMSO for sulfonylation |
| Side reactions | Conduct sulfonylation at 0–5°C |
| Purity issues | Recrystallize using ethanol/water |
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and physicochemical properties of the target compound with analogs:
Key Observations :
- This may enhance aqueous solubility but reduce membrane permeability.
- Molecular Weight : The target compound (271.3 g/mol) is heavier than JMJ (257.3 g/mol) due to the ethylsulfonyl group but lighter than analogs with bulky aryl substituents (e.g., 403.4 g/mol in ).
Anti-Mycobacterial Activity
- Compound 83c (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 9.87 μM) . The nitro group’s electron-withdrawing nature likely enhances target binding, suggesting that the ethylsulfonyl group in the target compound may similarly improve interactions with bacterial enzymes.
Antifungal and Antimicrobial Potential
- Thiadiazole derivatives with sulfonamide or sulfonyl groups (e.g., ) show broad-spectrum antimicrobial activity. The ethylsulfonyl group’s stability against oxidative metabolism could prolong the target compound’s half-life compared to thioether analogs like 5g (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, melting point 168–170°C) .
Plant Growth Regulation
- Carboxamide-linked thiadiazoles, such as N′-5-tetrazolyl-N-aroylthioureas , display herbicidal and cytokinin-like activity. The furan-2-carboxamide moiety in the target compound may similarly interact with plant hormone receptors.
Biological Activity
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a furan ring coupled with a thiadiazole moiety, which is known for its diverse pharmacological properties. The ethylsulfonyl group enhances its solubility and may contribute to its biological effectiveness. The molecular formula is with a molecular weight of approximately 252.29 g/mol.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on sulfone and sulfoxide substituted heterocyclic urea compounds have shown effectiveness against antibiotic-resistant bacterial strains. These compounds function by disrupting essential cellular processes in bacteria, thus inhibiting their growth or leading to cell death .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| This compound | Various strains | TBD |
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole, including this compound, exhibit promising antiproliferative effects against various cancer cell lines. In one study, several derivatives were evaluated for their activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using the MTT assay. Compounds showed selective inhibition of cancer cell proliferation with IC50 values ranging from 7.4 to 11.5 nM against the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy .
Table 2: Antiproliferative Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | MCF-7 | 9.0 |
| Compound 7 | HCT-116 | 8.5 |
| This compound | PC-3 | TBD |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as VEGFR-2. Molecular docking studies suggest that the compound binds effectively to the receptor, inhibiting its activity and subsequently affecting angiogenesis and tumor growth .
Case Studies
A study published in 2021 synthesized a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their biological activities. The results indicated that certain compounds exhibited strong antiproliferative effects and were selective towards specific cancer types while maintaining low toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
